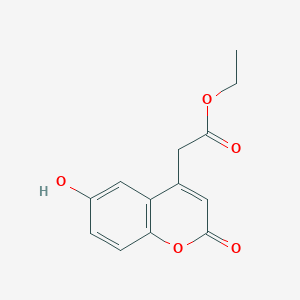

ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(6-hydroxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-2-17-12(15)5-8-6-13(16)18-11-4-3-9(14)7-10(8)11/h3-4,6-7,14H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWENSIHCYQHGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=O)OC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid. The general reaction scheme is as follows:

Starting Materials: 1,3-dihydroxybenzene (resorcinol) and ethyl acetoacetate.

Catalyst: Concentrated sulfuric acid.

Reaction Conditions: The reaction mixture is heated under reflux for several hours until the formation of the coumarin derivative is complete.

Isolation: The product is then isolated by neutralizing the reaction mixture, followed by extraction and purification using standard techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromen-4-yl acetate.

Reduction: Formation of ethyl 2-(6-hydroxy-2-hydroxy-2H-chromen-4-yl)acetate.

Substitution: Formation of 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate serves as a precursor in synthesizing more complex coumarin derivatives with potential biological activities. It is also investigated for its antioxidant, antimicrobial, and anticancer properties. Its potential extends to the development of new therapeutic agents for diseases such as cancer, Alzheimer’s, and cardiovascular disorders, as well as in the development of fluorescent dyes and optical materials due to its photophysical properties.

Detailed Analysis

Biochemical Properties: this compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, including P450s 1A1, 1A2, and 2A6.

Cellular Effects: This compound exerts various effects on different types of cells and cellular processes, influencing cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation.

Molecular Mechanism: The molecular mechanism of action of this compound involves several key interactions at the molecular level, binding to specific biomolecules, including enzymes and receptors, influencing their activity. For example, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction: The carbonyl group can be reduced to form alcohols.

- Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Coumarin Derivatives as Pharmacological Agents

Mechanism of Action

The biological activity of ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can:

Inhibit Enzymes: Such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division.

Scavenge Free Radicals: Due to its antioxidant properties, it can neutralize reactive oxygen species (ROS) and reduce oxidative stress.

Modulate Signaling Pathways: Involved in inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituent pattern on the coumarin scaffold significantly influences molecular interactions and properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Ethyl 2-(6-Hydroxy-2-Oxo-2H-Chromen-4-yl)Acetate with Analogues

Intermolecular Interactions and Crystallography

- Hydrogen Bonding: The 6-hydroxy group in the target compound facilitates strong O–H⋯O hydrogen bonds, contrasting with weaker C–H⋯O interactions in non-hydroxylated analogues like ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate .

- Crystal Packing : Layered arrangements are common in coumarin derivatives. For example, ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate exhibits planar layers stabilized by C–H⋯O bonds, while steric substituents (e.g., 3-propyl in ) disrupt packing efficiency .

- Tools : SHELXL and WinGX are widely used for refining crystal structures, with SHELX programs dominating small-molecule crystallography .

Biological Activity

Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a coumarin derivative, recognized for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential applications in treating various diseases, including cancer, inflammation, and microbial infections. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Overview of Coumarins

Coumarins are a class of compounds that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound is synthesized through the Pechmann condensation reaction and is characterized by its unique chemical structure, which contributes to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₅ |

| Molecular Weight | 248.23 g/mol |

| CAS Number | 861537-12-4 |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Cytochrome P450 Enzymes : The compound interacts with cytochrome P450 enzymes (e.g., P450s 1A1, 1A2, and 2A6), influencing drug metabolism and detoxification processes .

- Cell Signaling Pathways : It modulates cell signaling pathways, affecting gene expression related to oxidative stress and inflammation.

- Antioxidant Activity : this compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative damage in cells .

Antioxidant Activity

Research has demonstrated that coumarin derivatives can effectively scavenge free radicals. A study indicated that this compound showed a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

- Study on Anticancer Properties : A recent study investigated the effects of this compound on human breast cancer cells (MCF7). The results showed a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an inhibition zone of up to 25 mm at a concentration of 100 µg/mL, indicating strong potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of the parent coumarin derivative under acidic or basic catalysis. For example, analogous compounds like ethyl 4-chloroacetoacetate (CAS 638-07-3) are synthesized via Claisen condensation followed by halogenation . Optimization can employ factorial design to evaluate variables (e.g., temperature, catalyst loading) and their interactions, reducing experimental iterations while maximizing yield . Statistical tools like response surface methodology (RSM) are recommended to identify optimal conditions.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate was resolved using SCXRD, with refinement parameters (R factor = 0.044) ensuring accuracy . Complementary techniques include:

- NMR spectroscopy : Assigning protons (e.g., hydroxy and acetate groups) via - and -NMR.

- Mass spectrometry : Confirming molecular weight (e.g., via ESI-MS) and fragmentation patterns.

- FTIR : Validating functional groups (e.g., C=O stretch at ~1700–1750 cm) .

Q. What are the common impurities or byproducts formed during synthesis, and how are they mitigated?

- Methodological Answer : Byproducts often arise from incomplete esterification or side reactions at the coumarin’s hydroxyl group. For instance, ethyl 4-chloroacetoacetate synthesis may yield unreacted chloroacetyl chloride or diethyl succinate derivatives . Purification strategies include:

- Chromatography : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Solvent selection based on differential solubility (e.g., ethanol/water mixtures).

- In-line monitoring : Techniques like HPLC coupled with UV detection to track reaction progress .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations, such as density functional theory (DFT), can model reaction pathways. For example, ICReDD employs reaction path searches to identify transition states and intermediates, reducing trial-and-error experimentation . Key steps include:

- Geometry optimization : Using software like Gaussian or ORCA to minimize energy states.

- Transition state analysis : Locating saddle points to predict activation barriers.

- Solvent effects : Incorporating implicit solvent models (e.g., PCM) to refine predictions .

Q. What experimental and computational approaches resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotameric equilibria) or crystal packing differences. Strategies include:

- Variable-temperature NMR : To probe conformational changes (e.g., coalescence temperatures).

- SCXRD validation : Cross-referencing NMR assignments with crystallographic bond lengths/angles .

- Molecular dynamics simulations : Modeling solution-phase behavior to explain deviations .

Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?

- Methodological Answer : Membrane reactors enable continuous synthesis by coupling reaction and separation. For instance, nanofiltration membranes selectively retain larger intermediates (e.g., unreacted coumarin derivatives) while permeating smaller byproducts . Key parameters:

- Membrane pore size : Tailored to molecular weight cut-off (MWCO) of the target compound.

- Process integration : Combining with enzymatic catalysis for greener synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.